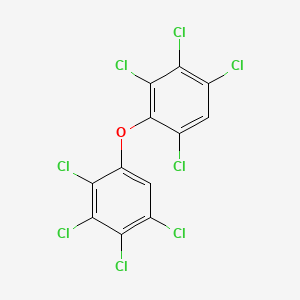
2,2',3,3',4,4',5,6'-Octachlorodiphenyl ether
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’,3,3’,4,4’,5,6’-Octachlorodiphenyl ether is a polychlorinated diphenyl ether with the molecular formula C12H2Cl8O. . These compounds are known for their persistence in the environment and potential bioaccumulation.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’,3,3’,4,4’,5,6’-Octachlorodiphenyl ether typically involves the condensation of chlorophenols with chlorobenzenes. This reaction is carried out under controlled conditions, often involving elevated temperatures and the presence of catalysts to facilitate the formation of the ether bond .
Industrial Production Methods: Industrial production of this compound may involve the pyrolysis of pentachlorophenol and hexachlorobenzene. This process is conducted at high temperatures (around 340°C to 450°C) to promote the condensation reaction, leading to the formation of octachlorodiphenyl ether .
化学反応の分析
Types of Reactions: 2,2’,3,3’,4,4’,5,6’-Octachlorodiphenyl ether can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of more oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced products.
Substitution: This reaction involves the replacement of one or more chlorine atoms with other substituents, such as hydroxyl or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include nucleophiles such as hydroxide ions (OH-) and alkyl halides.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of chlorinated quinones, while reduction may yield chlorinated phenols .
科学的研究の応用
2,2’,3,3’,4,4’,5,6’-Octachlorodiphenyl ether has several applications in scientific research:
作用機序
The mechanism of action of 2,2’,3,3’,4,4’,5,6’-Octachlorodiphenyl ether involves its interaction with cellular components, leading to various biological effects. The compound can bind to and activate the aryl hydrocarbon receptor (AhR), a transcription factor involved in the regulation of genes related to xenobiotic metabolism . This activation can lead to the induction of enzymes such as cytochrome P450s, which are involved in the detoxification of harmful substances .
類似化合物との比較
- 2,2’,3,4,4’,5,5’,6’-Octachlorodiphenyl ether
- 2,2’,3,4,4’,5,5’,6’-Octabromodiphenyl ether
- 2,2’,3,3’,4,4’,5,5’-Octachlorodiphenyl ether
Comparison: 2,2’,3,3’,4,4’,5,6’-Octachlorodiphenyl ether is unique due to its specific chlorine substitution pattern, which influences its chemical properties and biological activity. Compared to other similar compounds, it may exhibit different reactivity and environmental persistence .
特性
CAS番号 |
85918-38-3 |
|---|---|
分子式 |
C12H2Cl8O |
分子量 |
445.8 g/mol |
IUPAC名 |
1,2,3,4-tetrachloro-5-(2,3,4,6-tetrachlorophenoxy)benzene |
InChI |
InChI=1S/C12H2Cl8O/c13-3-1-5(15)12(11(20)8(3)17)21-6-2-4(14)7(16)10(19)9(6)18/h1-2H |
InChIキー |
HYNYIQBCBHJTOZ-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)OC2=C(C(=C(C=C2Cl)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















